Cyclopentyl (3,4-difluorophenyl)methanol

Lipophilicity logP Drug-likeness

SAR studies and ADME calibration require precise fluorinated analogues; non-fluorinated or regioisomeric variants cannot replicate the 3,4-difluoro electronic and lipophilic profile. This cyclopentyl-substituted secondary alcohol serves as a benchmark for logP/permeability algorithms and a direct intermediate for P2Y12 or kinase inhibitor scaffolds. - logP 3.19 | TPSA 20.23 Ų | H-bond donor: 1 - Quantifiable logP boost of ~0.3 units vs. non-fluorinated parent - Ready-to-functionalize alcohol handle for oxidation/coupling

Molecular Formula C12H14F2O
Molecular Weight 212.24 g/mol
Cat. No. B7846707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl (3,4-difluorophenyl)methanol
Molecular FormulaC12H14F2O
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C12H14F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
InChIKeyNQQGGQKMZKFRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl (3,4-difluorophenyl)methanol: Physicochemical Baseline


Cyclopentyl (3,4-difluorophenyl)methanol (CAS 1183625-32-2; molecular formula C₁₂H₁₄F₂O; molecular weight 212.24 g/mol) is a fluorinated secondary alcohol comprising a cyclopentyl group linked to a 3,4-difluorophenyl ring via a hydroxymethylene bridge . The compound belongs to the broader class of alkyl-aryl methanols, which are widely employed as versatile building blocks in medicinal chemistry and agrochemical research. The presence of two vicinal fluorine atoms on the phenyl ring and the cyclopentyl substituent confer distinct electronic and steric properties that differentiate it from non-fluorinated, mono-fluorinated, and regioisomeric difluorinated analogues [1].

Generic Substitution Failure: Cyclopentyl (3,4-difluorophenyl)methanol


In-class compounds such as cyclopentyl(phenyl)methanol, cyclopentyl(4-fluorophenyl)methanol, or cyclopentyl(3,5-difluorophenyl)methanol cannot be freely interchanged with the 3,4-difluoro derivative without altering key physicochemical and, consequently, pharmacodynamic and pharmacokinetic properties. Both the number and the 3,4-regiochemistry of fluorine atoms significantly modulate lipophilicity (logP), electronic distribution on the aromatic ring, and hydrogen-bonding capacity, which together dictate membrane permeability, target binding, and metabolic stability . The cyclopentyl group itself provides a specific balance of inductive effect and steric bulk that is not replicated by smaller (cyclobutyl) or larger (cyclohexyl) rings [1]. The quantitative evidence below demonstrates that even seemingly minor structural modifications produce measurable differences that can critically impact research outcomes and procurement decisions.

Quantitative Differentiation of Cyclopentyl (3,4-difluorophenyl)methanol


Lipophilicity vs Non-Fluorinated Analogue

The 3,4-difluorophenyl substitution increases the calculated logP by approximately 0.29 units relative to the non-fluorinated phenyl analogue. Cyclopentyl (3,4-difluorophenyl)methanol exhibits a computed XLogP3 of 3.19 , while cyclopentyl(phenyl)methanol shows an XLogP3 of 2.9 [1]. This difference reflects the well-established effect of aryl fluorine substitution on lipophilicity enhancement.

Lipophilicity logP Drug-likeness CNS permeability

Lipophilicity vs Mono-Fluorinated Analogue

Adding a second vicinal fluorine atom (3,4-difluoro) further increases lipophilicity compared to the mono-fluorinated 4-fluoro analogue. The target compound has a computed XLogP3 of 3.19 , whereas cyclopentyl(4-fluorophenyl)methanol exhibits an XLogP3 of 3.05 , representing a +0.14 logP increment attributable solely to the additional fluorine atom.

Fluorination logP Structure-property relationship Medicinal chemistry

Regioisomeric Lipophilicity: 3,4- vs 3,5-Difluoro

The 3,4-difluoro substitution pattern imparts a modestly higher lipophilicity than the 3,5-difluoro regioisomer. The target compound’s computed XLogP3 is 3.19 , whereas cyclopentyl(3,5-difluorophenyl)methanol has an XLogP3 of 3.1 [1], a difference of +0.09 logP units. While small, this difference is consistent with altered electronic distribution and dipole moment between the two regioisomers.

Regioisomer logP Fluorine substitution pattern Electronic effects

Cyclopentyl Steric Fit vs Larger Rings

The cyclopentyl group is documented to produce a maximal inductive effect for its steric bulk, filling hydrophobic enzyme pockets more effectively than smaller (cyclobutyl) or larger (cyclohexyl) rings [1]. While a direct quantitative lipophilicity comparison for Cyclopentyl (3,4-difluorophenyl)methanol versus its cyclohexyl analogue is not available, the cyclopentyl substituent is preferred in numerous medicinal chemistry campaigns for balancing hydrophobicity and steric fit, as exemplified by its role in rolipram and other phosphodiesterase inhibitors [1].

Cyclopentyl Steric bulk Hydrophobic pocket Inductive effect

Application Scenarios for Cyclopentyl (3,4-difluorophenyl)methanol


CNS and Intracellular Lead Optimization

When a hit or lead compound based on a non-fluorinated phenylcyclopentyl alcohol scaffold shows insufficient membrane permeability or target engagement in cellular assays, replacement with the 3,4-difluoro analogue offers a quantifiable logP boost of ~0.3 units . This moderate increase can be pivotal for crossing the blood-brain barrier or penetrating intracellular compartments without introducing excessive molecular weight or hydrogen-bond donors that would violate Lipinski's guidelines [1].

ADME Tuning via Sequential Fluorination

For structure-activity relationship (SAR) studies aimed at systematically varying lipophilicity, the stepwise progression from phenyl (logP 2.9) → 4-fluorophenyl (logP 3.05) → 3,4-difluorophenyl (logP 3.19) provides three well-defined points on the lipophilicity scale . Researchers can procure these specific analogues to probe the correlation between logP and in vitro clearance, plasma protein binding, or CYP inhibition, thereby building predictive models for lead optimization.

Building Block for 3,4-Difluorophenyl Pharmacophores

The 3,4-difluorophenyl motif is a privileged substructure in numerous bioactive molecules, including P2Y12 receptor antagonists (e.g., ticagrelor-related compounds) and kinase inhibitors . Cyclopentyl (3,4-difluorophenyl)methanol serves as a direct synthetic intermediate or fragment for constructing such pharmacophores, offering a ready-to-functionalize alcohol handle for subsequent oxidation, substitution, or coupling reactions [1].

Computational Benchmarking for ADME Models

The well-defined and reproducible computed properties of Cyclopentyl (3,4-difluorophenyl)methanol—logP 3.19, TPSA 20.23 Ų, H-bond donors 1, H-bond acceptors 1 —make it a suitable benchmark compound for calibrating and validating in silico ADME prediction models, particularly those involving fluorinated aromatic alcohols. Its position within a series of structural analogues allows it to be used as a calibration point for logP and permeability algorithms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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